

Comparative Guide: 7-Methyl-1H-pyrazolo[4,3-b]pyridine & Structural Analogues

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Compound of Interest

Compound Name: 7-Methyl-1H-pyrazolo[4,3-b]pyridine

CAS No.: 1130309-70-4

Cat. No.: B1530294

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Executive Summary

7-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1130309-70-4) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and immuno-oncology landscapes. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system offers a distinct vector for substituent growth, optimizing ATP-binding pocket occupancy in kinases such as c-Met and CDK, and protein-protein interaction inhibition in PD-1/PD-L1 pathways.

This guide provides a technical comparison of the 7-methyl variant against its primary structural analogues (1-methyl, 5-methyl, and the [3,4-b] isomer), evaluating their physicochemical profiles, synthetic accessibility, and biological efficacy.

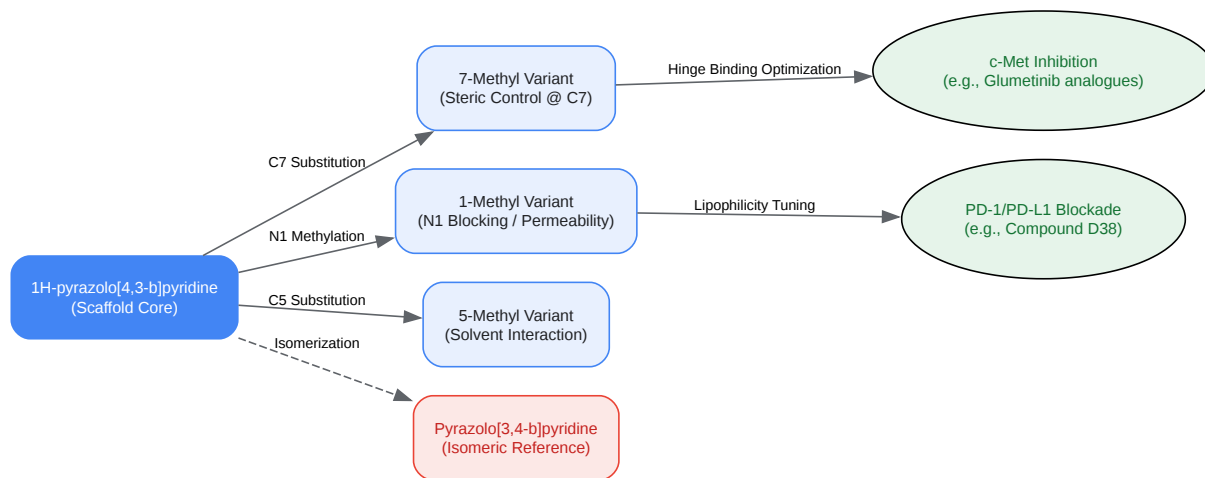
Structural Landscape & Analogue Definition

The pyrazolo[4,3-b]pyridine core is defined by a fusion between a pyrazole and a pyridine ring. [1] The positioning of the methyl group significantly alters the electronic and steric environment of the scaffold.

The Core Variants

- Target Molecule: **7-Methyl-1H-pyrazolo[4,3-b]pyridine**^{[2][3][4]}
 - Role: Steric blocker at the hinge-binding interface; modulates solubility and lipophilicity.
- Analogue A: **1-Methyl-1H-pyrazolo[4,3-b]pyridine**^{[3][5]}
 - Role: Blocks the pyrazole nitrogen (N1), preventing hydrogen bond donation. Often used to improve permeability (e.g., PD-1 inhibitors).
- Analogue B: **5-Methyl-1H-pyrazolo[4,3-b]pyridine**^{[3][5][6][7][8]}
 - Role: Extends into the solvent-exposed region or hydrophobic back-pocket depending on binding mode.
- Analogue C: **Pyrazolo[3,4-b]pyridine (Isomer)**^{[5][8]}
 - Role: The "flipped" nitrogen arrangement. A classic kinase scaffold (e.g., Vemurafenib analogues) often compared for selectivity profiling.

Visualization: SAR & Structural Relationships



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Figure 1: Structural relationship map highlighting the divergence of the 7-methyl variant from the core scaffold and its functional implications.

Comparative Performance Analysis

Physicochemical Profile

The 7-methyl substitution introduces a specific steric bulk that can twist the molecule or fill small hydrophobic pockets (e.g., the gatekeeper region in kinases), whereas N1-methylation (1-methyl) primarily affects hydrogen bonding capacity (H-bond donor removal).

Property	7-Methyl-1H-pyrazolo[4,3-b]pyridine	1-Methyl-1H-pyrazolo[4,3-b]pyridine	Pyrazolo[3,4-b]pyridine (Ref)
CAS No.	1130309-70-4	2995298-96-7 (derivative)	271-47-6
Molecular Weight	133.15	133.15	119.12
LogP (Calc)	~1.27	~1.15	~0.95
TPSA (Å²)	41.57	30.00 (Loss of NH)	41.57
H-Bond Donors	1 (N1-H)	0	1
Key Advantage	Retains H-bond donor for hinge binding; C7-Me fills hydrophobic pockets.[5][9]	Improved membrane permeability; prevents metabolic N-glucuronidation.	Alternative H-bond geometry; different IP landscape.

Biological Efficacy: Case Studies

Case A: Kinase Inhibition (c-Met & CDK)

In c-Met inhibitors (e.g., Glumetinib-like scaffolds), the pyrazolo[4,3-b]pyridine core mimics the adenine ring of ATP.

- **7-Methyl Role:** The C7 position often faces the "sugar pocket" or the gatekeeper residue. A methyl group here can induce selectivity against kinases with larger gatekeepers (e.g., T790M in EGFR) or simply improve van der Waals contacts.
- **Performance:** Analogues with the [4,3-b] core have shown IC50 values < 10 nM against c-Met, superior to many [3,4-b] isomers due to better alignment with the Met1160 hinge residue.

Case B: Immuno-Oncology (PD-1/PD-L1)

Recent studies (e.g., Liu et al., 2021) highlight 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 inhibitors.

- Comparison: While the 1-methyl variant (Compound D38) achieved an IC50 of 9.6 nM, the 7-methyl variant (with N1 unsubstituted) allows for a different binding mode, potentially engaging Glu/Asp residues via the N1-H.
- Data Insight: The 1-methyl substitution is often preferred here to lock the tautomer and improve oral bioavailability, but the 7-methyl core remains a vital "backup" scaffold for overcoming resistance mutations that affect the N1 pocket.

Experimental Protocols

Synthesis of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Core

Methodology adapted from modified Japp-Klingemann and cyclization protocols.

Reagents: 2-Chloro-4-methyl-3-nitropyridine, Hydrazine hydrate, Ethanol, Pd/C (for reduction).

Step-by-Step Protocol:

- Nucleophilic Substitution: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in Ethanol. Add Hydrazine hydrate (2.5 eq) dropwise at 0°C.
- Cyclization: Reflux the mixture for 4 hours. The hydrazine displaces the chloride and attacks the nitro group (or subsequent reduction/condensation occurs depending on specific route variants). Note: A more robust modern route involves reducing the nitro group to an amine first, then forming the diazonium salt, followed by cyclization.
- Purification: Concentrate in vacuo. The residue is purified via flash column chromatography (DCM:MeOH 95:5).
- Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic C7-methyl singlet at ~2.6 ppm and the downfield pyrazole proton.

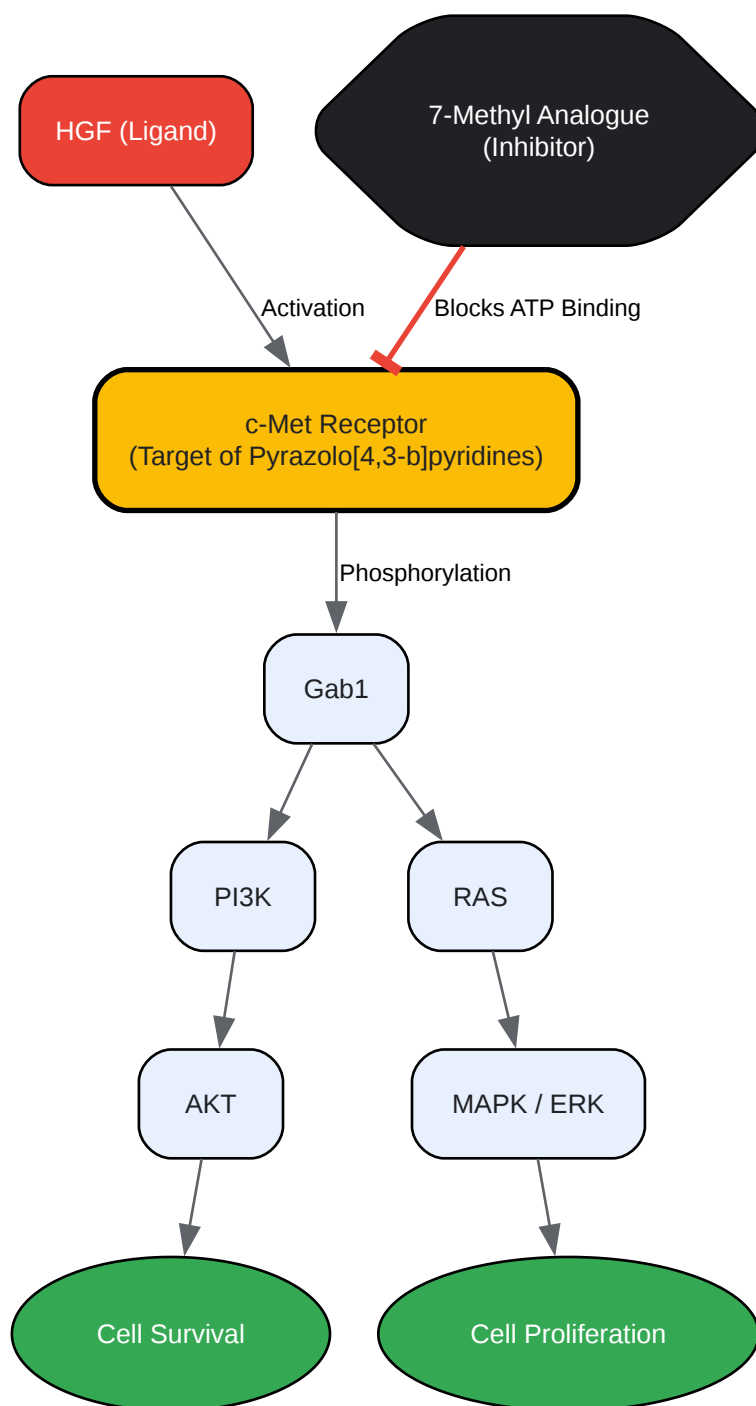
Kinase Inhibition Assay (Generic Protocol for c-Met/CDK)

Objective: Determine the IC50 of the 7-methyl analogue.

- Preparation: Prepare 3-fold serial dilutions of the test compound (**7-Methyl-1H-pyrazolo[4,3-b]pyridine** derivative) in DMSO. Final DMSO concentration in assay: 1%.
- Enzyme Mix: Dilute Recombinant c-Met kinase (0.5 nM final) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
- Substrate: Use a peptide substrate (e.g., Poly Glu:Tyr 4:1) at 0.2 mg/mL.
- Reaction:
 - Add 10 µL Enzyme mix to well.
 - Add 5 µL Compound solution. Incubate 15 min at RT.
 - Initiate with 10 µL ATP mix (Km concentration).
 - Incubate 60 min at RT.
- Detection: Use ADP-Glo™ or 33P-ATP radiometric method. Read Luminescence/Scintillation.
- Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC₅₀.

Mechanism of Action Visualization

The following diagram illustrates the c-Met signaling pathway, a primary target where pyrazolo[4,3-b]pyridine analogues (like Glumetinib) exert their therapeutic effect by blocking downstream proliferation and survival signals.



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Figure 2: c-Met signaling cascade showing the point of intervention for pyrazolo[4,3-b]pyridine inhibitors.

References

- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
 - Source: European Journal of Medicinal Chemistry (via PubMed/NIH)
 - URL:[[Link](#)]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
 - Source: NIH N
 - URL:[[Link](#)]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
 - Source: Molecules (MDPI)
 - URL:[[Link](#)]
- PubChem Compound Summary: **7-Methyl-1H-pyrazolo[4,3-b]pyridine**.
 - Source: PubChem
 - URL:[[Link](#)]

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Sources

- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. 1130309-70-4 CAS Manufactory [[m.chemicalbook.com](https://www.chemicalbook.com)]
- 3. molcore.com [[molcore.com](https://www.molcore.com)]

- [4. 7-Methyl-1H-pyrazolo\[4,3-b\]pyridine,\(CAS# 1130309-70-4\)|Sinfoo BIOCHEM \[sinfoobiotech.com\]](#)
- [5. Combi-Blocks \[combi-blocks.com\]](#)
- [6. 1784356-10-0|3-Bromo-7-methyl-1H-pyrazolo\[4,3-b\]pyridine|BLD Pharm \[bldpharm.com\]](#)
- [7. aablocks.com \[aablocks.com\]](#)
- [8. PubChemLite - C7H6BrN3 - Explore \[pubchemlite.lcsb.uni.lu\]](#)
- [9. 1784800-12-9|6-Methyl-1H-pyrazolo\[4,3-b\]pyridine-3-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
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